molecular formula C6H3Cl3N2O2 B8594124 2,3,6-Trichloro-4-nitroaniline CAS No. 62406-69-3

2,3,6-Trichloro-4-nitroaniline

Cat. No. B8594124
M. Wt: 241.5 g/mol
InChI Key: LUAAQMFDPHTJDZ-UHFFFAOYSA-N
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Patent
US06316450B1

Procedure details

To a suspension of 2,5-dichloro-4-nitroaniline (4.0 g, 19.3 mmol) in ethanol (50 ml) was added concentrated hydrochloric acid (20 ml) and water (20 ml). The mixture was heated to 50° C. and 27.5% hydrogen peroxide (6 ml) added over 15 min. The mixture was maintained at this temperature for a further 2 h, cooled to room temperature, and the solid filtered and washed with water (2×20 ml) to give the title compound (D11) (4.1 g, 88%), MH+ 241/243.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([Cl:12])=[CH:5][C:3]=1[NH2:4].[ClH:13].O.OO>C(O)C>[Cl:13][C:5]1[C:6]([Cl:12])=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=[C:2]([Cl:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with water (2×20 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1Cl)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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